molecular formula C₆H₉KO₄ B1141372 Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate CAS No. 117205-81-9

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Cat. No.: B1141372
CAS No.: 117205-81-9
M. Wt: 184.23
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Description

Structural Characterization

IUPAC Nomenclature and Systematic Chemical Identification

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is systematically identified using the following parameters:

Parameter Value
IUPAC Name This compound
CAS Number 83400-91-3
Molecular Formula C₆H₉KO₄
Molecular Weight 184.23 g/mol
Synonyms 1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-, potassium salt (1:1) ; Potassium 2,2-dimethyl-1,3-dioxolane-4-carboxylate
SMILES O=C(C1OC(C)(C)OC1)[O-].[K+]

This compound exists as a potassium salt where the carboxylate group (COO⁻) is deprotonated, and the potassium ion (K⁺) acts as the counterion. The (S)-configuration refers to the absolute stereochemistry at the 4-position of the dioxolane ring, which is critical for its reactivity and biological interactions.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by the following structural features:

  • Dioxolane Ring : A five-membered cyclic acetal with two oxygen atoms at positions 1 and 3. The ring adopts a non-planar conformation due to the anomeric effect , which stabilizes a puckered geometry.
  • Methyl Groups : Two methyl substituents at the 2-position of the dioxolane ring, contributing to steric hindrance and directing the molecule’s spatial arrangement.
  • Carboxylate Group : A negatively charged carboxylate group (COO⁻) at the 4-position, which interacts electrostatically with the potassium ion.
  • S-Configuration : The (S)-configuration at the 4-position results in a specific three-dimensional arrangement, influencing the compound’s chirality and reactivity.
Key Conformational Insights:
  • The dioxolane ring exhibits a chair-like conformation in solution, with the methyl groups occupying axial positions to minimize steric strain.
  • The carboxylate group adopts a planar geometry due to resonance stabilization, facilitating hydrogen bonding or ionic interactions with the potassium counterion.

Crystallographic Studies and Solid-State Arrangement

X-ray crystallography has been employed to confirm the stereochemistry and solid-state arrangement of related dioxolane derivatives. While specific crystallographic data for this compound are limited, studies on analogous compounds provide insights:

  • Crystal Packing :
    • The potassium ion typically coordinates with the carboxylate oxygen atoms, forming a three-dimensional lattice stabilized by electrostatic interactions.
    • Hydrogen bonding between the dioxolane oxygen atoms and adjacent molecules may further contribute to crystal stability.
  • Space Group and Symmetry :
    • Dioxolane derivatives often crystallize in monoclinic or orthorhombic systems, depending on substituent positions and solvent effects.
    • The (S)-configuration imposes chirality on the crystal lattice, potentially leading to enantiomerically pure crystals.
Example from a Related Compound:

In a diastereomeric salt of (4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with (S)-phenylethylamine, X-ray crystallography confirmed the trans arrangement of hydrogen atoms at C-2 and C-4, validating the (S)-configuration.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic data for this compound and related compounds are summarized below:

Nuclear Magnetic Resonance (NMR)
Nucleus Chemical Shift (ppm) Assignment Source
¹H 1.00–1.50 Methyl groups (C-2)
¹H 3.50–4.50 Dioxolane ring protons (C-4 and C-5)
¹³C 25–30 Methyl carbons (C-2)
¹³C 70–80 Dioxolane ring carbons (C-1, C-3, C-5)
¹³C 170–175 Carboxylate carbon (C-4)

Note: Data inferred from methyl ester derivatives; the potassium salt lacks the ester signal (~3.7 ppm for OCH₃ in esters).

Infrared Spectroscopy (IR)
Wavenumber (cm⁻¹) Assignment Source
1600–1700 C=O stretch (carboxylate)
1100–1300 C–O–C stretching (dioxolane)
2800–3000 C–H stretching (methyl)

The absence of a broad O–H stretch (~2500–3300 cm⁻¹) confirms the deprotonated carboxylate group in the potassium salt.

Mass Spectrometry (MS)
Ion m/z Fragment Source
[M - K]⁺ 147.4 C₆H₁₀O₄ (carboxylic acid)

Note: The molecular ion peak for the potassium salt would appear at m/z 184.23 (C₆H₉KO₄), but exact data are not reported in the literature.

Properties

IUPAC Name

potassium;(4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4.K/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOISWEHAOHFWAH-WCCKRBBISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(=O)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)C(=O)[O-])C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its potassium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the product. The final product is typically obtained through filtration, drying, and packaging.

Chemical Reactions Analysis

Types of Reactions

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.

    Substitution: The carboxylate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dioxolane ketones, while reduction can produce dioxolane alcohols.

Scientific Research Applications

Organic Synthesis

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as oxidation to form carboxylate derivatives and reduction to produce alcohol derivatives. Its ability to participate in nucleophilic substitution reactions further broadens its application in organic synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a precursor for biologically active compounds. Its unique structure allows it to modulate enzyme activity and influence biological pathways, making it valuable in the development of pharmaceuticals targeting metabolic pathways.

Biological Research

Recent studies have highlighted the antimicrobial and antifungal properties of this compound. It has shown promising results against various bacterial strains and fungi:

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Pseudomonas aeruginosa64 µg/mL
Escherichia coli128 µg/mL

Table 2: Antifungal Activity

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

These findings indicate its potential as an antimicrobial agent with low toxicity profiles suitable for further development .

Quorum Sensing Interference

In Vivo Studies

Animal model studies have revealed that treatment with this compound significantly reduces infection severity caused by resistant bacterial strains. The compound's low toxicity profile makes it a candidate for further development as an antimicrobial agent.

Synergistic Effects

Research suggests potential synergistic effects when combined with other antibiotics. This combination therapy could enhance the efficacy of existing treatments against resistant bacterial strains.

Mechanism of Action

The mechanism of action of Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its interaction with specific molecular targets. The carboxylate group can form ionic bonds with positively charged sites on proteins or enzymes, potentially altering their activity. The dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Methyl (R)-2,2-Dimethyl-1,3-Dioxolane-4-Carboxylate
  • CAS : 52373-72-5
  • Molecular Formula : C₇H₁₂O₄
  • Key Differences :
    • Counterion : Methyl ester vs. potassium salt. This impacts solubility (methyl ester is lipophilic; potassium salt is polar and water-soluble).
    • Stereochemistry : The (R)-enantiomer is a well-established chiral auxiliary in asymmetric synthesis, such as in the enantioselective synthesis of β-L-nucleoside analogs (e.g., L-BHDU) .
    • Applications : Used as a starting material for transketalization reactions and diastereomeric resolutions .
2.1.2 Ethyl (4R,5S)-2,2-Dimethyl-1,3-Dioxolane-4-Carboxylate
  • CAS: Not explicitly provided (see ).
  • Key Differences :
    • Substituent : Ethyl ester instead of methyl or potassium carboxylate.
    • Reactivity : Used in visible-light-mediated decarboxylative radical additions to vinyl boronic esters, highlighting its role in photoredox catalysis .
2.1.3 Perfluoro(2,2-Dimethyl-1,3-Dioxole)
  • Synthesis : Derived via fluorination of methyl 2,2-bis(trifluoromethyl)-1,3-dioxolane-4-carboxylate, yielding a highly fluorinated compound .
  • Key Differences: Fluorination: Enhanced thermal and chemical stability, making it suitable for fluoropolymer production. Applications: Specialized industrial uses (e.g., high-performance materials) compared to the non-fluorinated potassium salt.

Stereochemical Variants

  • (4S)-2,2-Dimethyl-1,3-Dioxolane-4-Carboxylic Acid Potassium Salt (CAS: 117205-81-9): Explicitly defined (4S) configuration, used in enantioselective syntheses .
  • Racemic 1,3-Dioxolane Ester 8 (): Synthesized via transketalization in a 1:1 diastereomeric ratio, requiring chiral resolution for enantiopure products .

Physicochemical and Economic Comparisons

Parameter Potassium (S)-Salt Methyl (R)-Ester Ethyl (4R,5S)-Ester Perfluoro Derivative
Molecular Weight 184.23 160.17 ~184 (estimated) ~350 (estimated)
Purity 95% ≥98% (GC) 29% yield High (industrial scale)
Price (per 1g) $9–26 $93 Not reported Not reported
Solubility Polar solvents Organic solvents THF/H₂O Fluorinated solvents
Primary Applications Research intermediate Chiral auxiliary Photoredox catalysis Fluoropolymers

Stability and Handling

  • The potassium salt is hygroscopic due to its ionic nature, requiring anhydrous storage .
  • Methyl and ethyl esters are moisture-sensitive but stable under inert atmospheres .
  • Perfluoro derivatives exhibit exceptional stability under harsh conditions (e.g., high temperatures) .

Research and Industrial Relevance

  • Methyl (R)-Ester : Critical for pharmaceutical intermediates (e.g., antiviral agents) due to its enantioselectivity .
  • Ethyl Derivatives : Emerging role in sustainable chemistry (e.g., visible-light-mediated reactions) .
  • Perfluoro Compounds : Niche industrial applications in materials science .

Biological Activity

Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is a potassium salt derived from (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. The compound's structure features a dioxolane ring, which is known to impart unique chemical properties conducive to biological activity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with potassium hydroxide in an aqueous medium. This reaction requires careful control of temperature and pH to ensure high yield and purity of the product. The resulting compound can be crystallized for further use in biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi:

  • Antibacterial Activity : In vitro studies have shown that this compound has effective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these bacteria range from 625 µg/mL to 1250 µg/mL .
  • Antifungal Activity : The compound also demonstrates antifungal activity against Candida albicans, with most derivatives showing excellent efficacy. Notably, all tested compounds except one exhibited significant antifungal properties .
Microorganism MIC (µg/mL) Activity
Staphylococcus aureus625 - 1250Antibacterial
Staphylococcus epidermidis625 - 1250Antibacterial
Enterococcus faecalis625Antibacterial
Pseudomonas aeruginosaVariableAntibacterial
Candida albicansVariableAntifungal

The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the dioxolane structure contributes to membrane disruption or interference with metabolic pathways in target microorganisms.

Case Studies

Several studies have explored the biological activity of derivatives of 1,3-dioxolanes similar to this compound:

  • Study on Antifungal Activity : A series of synthesized 1,3-dioxolanes were tested for antifungal properties against various fungal strains. Results indicated that modifications to the dioxolane ring significantly influenced antifungal efficacy .
  • Antibacterial Screening : Another study focused on enantiomerically pure and racemic 1,3-dioxolanes demonstrated that structural variations led to differing levels of antibacterial activity against multiple bacterial strains .

Q & A

Basic: What are the optimal synthetic routes for Potassium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, and how do reaction parameters influence yield?

Answer:
The synthesis typically involves esterification of (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with potassium hydroxide under controlled pH (7–9) and mild temperatures (25–40°C). Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., methanol or ethanol) enhance solubility and reaction homogeneity .
  • Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) optimize esterification efficiency .
  • Purification : Recrystallization from aqueous ethanol improves enantiomeric purity (>98% ee) .

Advanced: How does the stereochemical integrity of this compound affect its utility in asymmetric catalysis?

Answer:
The (S)-configuration directs regioselective nucleophilic attack in asymmetric reactions. For example:

  • In tetrahydrofuran subunit synthesis, the stereochemistry governs the spatial arrangement of intermediates, preventing racemization .
  • Mechanistic Insight : Steric hindrance from the 2,2-dimethyl group stabilizes transition states, favoring enantioselective outcomes. Deviations in pH or temperature (>50°C) can induce epimerization, necessitating real-time monitoring via chiral HPLC .

Basic: What spectroscopic and analytical techniques confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.35–1.45 (6H, s, CH₃) and δ 4.25–4.40 (3H, m, dioxolane protons) confirm the dioxolane ring and carboxylate .
    • ¹³C NMR : Signals at δ 110–115 ppm (C=O) and δ 25–30 ppm (CH₃) validate the structure .
  • IR Spectroscopy : Absorbance at 1720–1740 cm⁻¹ (C=O stretch) and 1200–1250 cm⁻¹ (C-O-C) .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing .

Advanced: What are common side reactions during synthesis, and how can they be suppressed?

Answer:

  • Hydrolysis of the Dioxolane Ring : Occurs under acidic conditions (pH < 4). Mitigation: Use anhydrous solvents and buffer systems to maintain neutral pH .
  • Racemization : Triggered by prolonged heating (>60°C). Solution: Shorten reaction times and employ low-temperature methods (e.g., microwave-assisted synthesis) .
  • By-product Formation : Dimethyl ether by-products form via methyl ester intermediates. Control via stoichiometric precision and inert atmospheres .

Basic: What are the primary applications of this compound in chemical biology?

Answer:

  • Chiral Building Block : Synthesizes bacterial autoinducer AI-2 precursors (e.g., (S)-4,5-dihydroxy-2,3-pentanedione), critical for quorum-sensing studies .
  • Natural Product Synthesis : Key intermediate for marine toxins (e.g., (−)-gymnodimine) and cyclopentenone derivatives .
  • Metabolic Probes : Used in stereochemical studies of glycerol metabolism in Streptomyces cattleya .

Advanced: How can enantiomeric excess (ee) be maximized in industrial-scale syntheses?

Answer:

  • Chiral Catalysts : Organocatalysts (e.g., cinchona alkaloids) enhance stereoselectivity, achieving >99% ee in pilot studies .
  • Continuous Flow Reactors : Improve mixing and temperature control, reducing batch-to-batch variability .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments to maintain ee .

Basic: How does the potassium counterion influence the compound’s reactivity compared to sodium or methyl esters?

Answer:

  • Solubility : Potassium salts exhibit higher aqueous solubility than methyl esters, facilitating use in biphasic reactions .
  • Reactivity : The K⁺ ion stabilizes carboxylate intermediates, accelerating nucleophilic substitutions compared to Na⁺ derivatives .
  • Stability : Less hygroscopic than sodium analogs, reducing handling challenges .

Advanced: What computational methods predict the stereoelectronic effects of this compound in reaction design?

Answer:

  • DFT Calculations : Model transition states to predict regioselectivity in cycloadditions .
  • MD Simulations : Assess solvent interactions and conformational flexibility in catalytic cycles .
  • Docking Studies : Map binding affinities for enzyme-substrate complexes in biochemical pathways .

Basic: What are the storage and stability guidelines for this compound?

Answer:

  • Storage : Airtight containers under inert gas (Ar/N₂) at −20°C prevent hydrolysis .
  • Stability : Stable for >2 years if protected from moisture and light. Decomposition products include 2,2-dimethyl-1,3-dioxolane-4-methanol, detectable via GC-MS .

Advanced: How does the compound’s conformation influence its role in solvent applications?

Answer:

  • Polarity : The dioxolane ring and carboxylate group create a dipolar aprotic environment, suitable for SN2 reactions .
  • Sustainability : Compared to traditional solvents (e.g., DMF), it offers lower toxicity and biodegradability, aligning with green chemistry principles .

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